![molecular formula C24H23N3O3S2 B2972178 3-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide CAS No. 670273-66-2](/img/structure/B2972178.png)
3-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide
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Overview
Description
3-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan and prop-2-en-1-yl groups. The final step involves the attachment of the sulfanyl and propanamide groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electroph
Biological Activity
The compound 3-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O4S2 with a molecular weight of 479.57 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with various functional groups that enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H21N3O4S2 |
Molecular Weight | 479.57 g/mol |
Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds containing the thienopyrimidine structure exhibit significant antimicrobial activity. A study evaluating various thieno[2,3-d]pyrimidinones demonstrated that modifications at the 3-position are crucial for enhancing their antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In vitro assays were conducted using strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined for several derivatives, including those similar to the compound .
Results:
- Compounds showed MIC values ranging from 5 to 50 µg/mL against tested strains.
- The most potent compounds had MIC values comparable to standard antibiotics.
The mechanism of action for thienopyrimidine derivatives often involves interference with bacterial DNA synthesis and protein function. The presence of the furan moiety is believed to contribute to the compound's ability to penetrate bacterial membranes effectively.
Toxicity Assessment
Toxicity studies have shown that many thienopyrimidine derivatives exhibit low toxicity levels. Hemolytic assays indicated that the most potent compounds did not exhibit significant hemolytic activity at concentrations up to 200 µmol/L.
Research Findings
Recent studies have focused on synthesizing new derivatives to improve efficacy and reduce toxicity. For instance, modifications in the side chains have led to increased potency against resistant bacterial strains.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-12-27-23(29)21-18(19-10-7-16(3)30-19)14-32-22(21)26-24(27)31-13-11-20(28)25-17-8-5-15(2)6-9-17/h4-10,14H,1,11-13H2,2-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFQYPQVJRFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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